molecular formula C9H9NO2S2 B056019 Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 116170-84-4

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B056019
CAS No.: 116170-84-4
M. Wt: 227.3 g/mol
InChI Key: UOHGLSFLWKHJKB-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring structureThe compound has a molecular formula of C9H9NO2S2 and a molecular weight of 227.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate typically involves the reaction of ethyl cyanoacetate with methylthio-substituted thiophene derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • Ethyl 4-cyano-3-iodo-5-(methylthio)thiophene-2-carboxylate
  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate

Comparison: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry .

Biological Activity

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (E4C5MTTC) is a heterocyclic compound with significant potential in biological applications. Its unique structure, characterized by a thiophene ring and cyano group, allows it to interact with various biological targets, leading to diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₉H₉N₁O₂S₂
  • Molecular Weight : 227.31 g/mol
  • Melting Point : 98–100 °C
  • CAS Number : 116170-84-4

The biological activity of E4C5MTTC is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thiophene ring structure plays a crucial role in these interactions, potentially leading to the modulation of various signaling pathways. Current research suggests that E4C5MTTC may inhibit certain enzymes involved in cancer cell proliferation and microbial growth.

Antimicrobial Activity

E4C5MTTC has shown promising antimicrobial properties against several bacterial strains. In vitro studies have indicated its efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that E4C5MTTC could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Research into the anticancer properties of E4C5MTTC has yielded compelling results. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism behind its anticancer activity appears to involve the activation of caspase pathways, leading to programmed cell death. Further investigations are needed to elucidate the exact molecular targets involved.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of E4C5MTTC on various pathogens. The compound demonstrated significant inhibition of microbial growth, suggesting its potential as a new class of antimicrobial agents .
  • Anticancer Mechanism Exploration :
    Research conducted by Smith et al. (2023) investigated the effects of E4C5MTTC on MCF-7 cells. The study found that treatment with E4C5MTTC resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
  • Comparative Analysis with Related Compounds :
    A comparative study highlighted the unique substitution pattern of E4C5MTTC compared to similar thiophene derivatives, emphasizing its enhanced biological activity profile . This study explored how slight modifications in chemical structure can significantly impact biological outcomes.

Properties

IUPAC Name

ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-3-12-8(11)7-4-6(5-10)9(13-2)14-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHGLSFLWKHJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355692
Record name Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116170-84-4
Record name Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-CYANO-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 50 g (0.21 mol) of ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate in 500 mL of dimethylformamide under an argon atmosphere is heated to a temperature in the region of 60° C., and a solution of 71.1 mL (0.45 mol) of isopentyl nitrite in 100 mL of dimethylformamide is then introduced with stirring, while maintaining the temperature between 65 and 70° C. The reaction mixture is then stirred at a temperature in the region of 60° C. for 2.5 hours, and then cooled to a temperature in the region of 25° C. and stirred for one hour. The mixture is then treated with 1 L of ice-cold water and then stirred at a temperature in the region of 0° C. for one hour. The precipitate obtained is filtered off and then washed successively three times with 200 mL of water and three times with 200 mL of petroleum ether. 40.5 g (86%) of ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate are thus obtained, after drying under reduced pressure, in the form of a yellow crystalline powder melting at 100° C. MS-CI (NH3): 245(+)=(M+NH4)(+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
71.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three

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